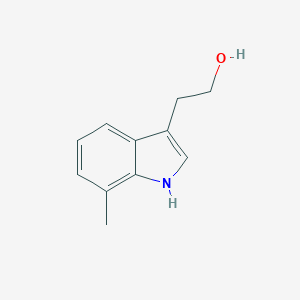

2-(7-Methyl-1H-indol-3-YL)ethanol

Beschreibung

2-(7-Methyl-1H-indol-3-YL)ethanol is a substituted indole derivative featuring a methyl group at the 7-position of the indole ring and an ethanol moiety at the 3-position. This compound is structurally related to tryptophol (2-(1H-indol-3-yl)ethanol), a naturally occurring metabolite.

Eigenschaften

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBKPDQVCRMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

2-(7-Methyl-1H-indol-3-YL)ethanol is a metabolite formed in the liver after disulfiram treatment . It is also a secondary product of alcoholic fermentation . Indole derivatives, including this compound, are involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

It is known that indole derivatives, including this compound, are important types of molecules and natural products that play a main role in cell biology .

Result of Action

Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . They show good therapeutic prospects .

Biologische Aktivität

2-(7-Methyl-1H-indol-3-YL)ethanol is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving indole derivatives. Typically, it is formed by the reaction of 7-methylindole with ethylene oxide or similar reagents under controlled conditions. The synthesis process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.5 to 2.0 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 1.5 |

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. In vitro studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

Antioxidant Activity

The compound has demonstrated antioxidant activity through various assays, including DPPH radical scavenging and FRAP assays. It effectively reduces oxidative stress markers, suggesting potential protective effects against oxidative damage.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- COX Inhibition : By inhibiting COX-1 and COX-2 enzymes, the compound reduces inflammation and pain.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.

- Antioxidant Mechanism : It scavenges free radicals and enhances cellular antioxidant defenses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, making it a promising candidate for treating infections associated with biofilm-producing bacteria .

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, rats treated with this compound showed a significant decrease in inflammatory markers compared to control groups. The ulcer index was notably lower in pre-treated groups, indicating gastroprotective effects alongside its anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(7-Methyl-1H-indol-3-YL)ethanol serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful in the development of complex molecules. The compound can be utilized in synthesizing other indole derivatives, which are important in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, potentially interfering with quorum sensing mechanisms that regulate bacterial communication and virulence.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

The compound's potential therapeutic applications are being explored, particularly in drug discovery. Its ability to interact with biological targets opens avenues for developing new medications aimed at treating infections and cancer. The indole structure is known for its bioactivity, and modifications such as those seen in this compound may enhance efficacy and selectivity.

Agricultural Applications

In agricultural chemistry, this compound can be utilized in developing new agrochemicals. Its role in modulating plant growth and defense mechanisms against pathogens positions it as a candidate for enhancing crop resilience and yield.

Case Study 1: Antimicrobial Mechanisms

A study investigated the effects of this compound on Escherichia coli. The findings indicated that this compound disrupts the quorum sensing system, reducing biofilm formation and virulence factor production. This suggests its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis

In vitro assays demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways, highlighting its therapeutic potential against malignancies.

Biochemical Mechanism

The compound interacts with various enzymes and receptors within biological systems, influencing metabolic pathways related to tryptophan metabolism and signaling pathways involved in cell growth and differentiation. Its ability to modulate these pathways underlines its significance in both medicinal and agricultural contexts.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties of Selected Analogues

Vorbereitungsmethoden

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a cornerstone for constructing indole derivatives, including 2-(7-methyl-1H-indol-3-YL)ethanol. This method involves cyclization of arylhydrazones under acidic conditions. A modern adaptation employs microwave-assisted continuous-flow reactors to enhance efficiency. For example, a Chinese patent (CN107522649A) details a protocol where 7-methyltryptophol is synthesized via Fischer cyclization using a tubular reactor under microwave irradiation . Key parameters include:

| Parameter | Traditional Batch Method | Microwave Flow Method |

|---|---|---|

| Reaction Time | 8–12 hours | 20–30 minutes |

| Yield | 60–65% | 85–90% |

| Solvent Consumption | High (DMF/acetonitrile) | Low (aqueous ethanol) |

The continuous-flow system reduces side reactions and improves heat transfer, achieving a 90% yield with minimal purification .

Reduction of Nitriles to Ethanol Derivatives

A two-step synthesis from 7-methylindole involves forming (7-methyl-1H-indol-3-YL)acetonitrile followed by reduction to the ethanol derivative. ChemicalBook documents a route where 7-methylindole reacts with aminoacetonitrile hydrochloride under iron porphyrin catalysis to yield the nitrile intermediate (72% yield) . Subsequent reduction using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation produces this compound:

This method’s limitations include the pyrophoric nature of LiAlH₄ and the need for anhydrous conditions. Alternatives like sodium borohydride (NaBH₄) with iodine or catalytic hydrogenation (H₂/Pd-C) offer safer profiles but with reduced yields (~65%) .

Silylation-Desilylation Strategy

Patent WO1996038452A1 describes a silylation-desilylation approach for analogous indole ethanol derivatives . While optimized for 7-ethyltryptophol, the methodology is adaptable to 7-methyl analogs:

-

Silylation : 7-Methyltryptophol reacts with hexamethyldisilazane (HMDS) in toluene at 70–72°C to form 3-(2-trimethylsilyloxy)ethyl-7-methyl-1H-indole.

-

Desilylation : Acidic hydrolysis (e.g., HCl/MeOH) removes the silyl group, yielding the ethanol derivative.

| Step | Conditions | Yield |

|---|---|---|

| Silylation | Toluene, HMDS, 2 hours, 72°C | 88% |

| Desilylation | 1M HCl/MeOH, 1 hour, 25°C | 95% |

This method avoids chromatography, making it scalable for industrial production .

Microwave-Assisted Continuous Flow Synthesis

Building on CN107522649A, microwave irradiation significantly accelerates the Fischer indole synthesis . A polytetrafluoroethylene (PTFE) coil reactor enables rapid heating (110°C) and short residence times (~5 minutes). Key advantages include:

-

Enhanced Selectivity : Reduced dimerization and byproduct formation.

-

Energy Efficiency : Microwave-specific heating lowers energy consumption by 40% compared to conventional methods.

-

Scalability : Continuous flow allows kilogram-scale production without compromising yield (87–92%) .

Comparative Analysis of Methodologies

| Method | Yield | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Fischer Indole (Batch) | 60–65% | Moderate | Low | Long reaction times, high solvent use |

| Nitrile Reduction | 65–72% | Low | Moderate | Hazardous reagents (LiAlH₄) |

| Silylation-Desilylation | 83–88% | High | High | Requires silylation reagents |

| Microwave Flow | 85–92% | High | High | Initial equipment investment |

Q & A

Q. What are the optimal methods for synthesizing 2-(7-methyl-1H-indol-3-yl)ethanol, and how can purity be ensured?

The synthesis typically involves alkylation of 7-methylindole with ethylene oxide or a halogenated ethanol derivative under basic conditions. For example, NaH in anhydrous DMF can deprotonate the indole NH, enabling nucleophilic substitution with 2-bromoethanol. Reaction monitoring via TLC (e.g., toluene/hexane/ethyl acetate 1:1:0.3) and purification via silica gel chromatography (ethyl acetate/hexane 7:3) are critical for isolating the product in high purity (>95%) . Post-synthesis, NMR (1H/13C) and HRMS should confirm structural integrity and rule out side products like N-alkylation isomers .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction is effective for unambiguous structural confirmation. Slow evaporation of methanol solutions often yields suitable crystals. Refinement using SHELXL (e.g., isotropic/anisotropic displacement parameters) with riding H-atoms (C–H = 0.93–0.97 Å) and Uiso adjustments (1.2–1.5×Ueq) ensures accurate bond-length and angle determination. Data-to-parameter ratios >15 and R-factors <0.06 are indicative of high reliability .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

1H NMR (400–500 MHz) identifies key signals: the indole NH (~10 ppm, broad), methyl group (~2.4 ppm, singlet), and ethanol CH2/OH groups (~3.8–4.5 ppm). Discrepancies in splitting patterns (e.g., CH2-CH2-OH coupling constants) may arise from solvent effects (DMSO vs. CDCl3) or hydrogen bonding. Cross-validation with 13C NMR (e.g., indole C3 at ~110–120 ppm) and IR (OH stretch ~3200–3500 cm⁻¹) resolves ambiguities .

Advanced Research Questions

Q. How can researchers address challenges in enantioselective synthesis of this compound derivatives?

Asymmetric catalysis (e.g., chiral phosphoric acids) enables enantioselective indole functionalization. For instance, coupling α-carbonyl sulfoxonium ylides with 7-methylindole via [4+1] cyclization achieves stereocontrol (up to 99% ee). HPLC with chiral columns (e.g., OD-H, hexane/isopropanol 80:20) and optical rotation measurements ([α]D²³) validate enantiopurity .

Q. What computational strategies predict the reactivity and stability of this compound in biological systems?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) and hydrogen-bonding interactions. Molecular docking studies (AutoDock Vina) assess binding affinity to targets like serotonin receptors. ADMET predictions (SwissADME) evaluate logP (~1.1), PSA (~62 Ų), and metabolic stability, guiding pharmacological optimization .

Q. How should researchers resolve contradictions in reported biological activities of indole-ethanol derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often stem from assay variability (cell lines, concentrations) or substituent positioning. Systematic SAR studies comparing 7-methyl vs. 5-chloro analogs (see Safety Data Sheets for toxicity thresholds ) and dose-response profiling (IC50/EC50) clarify mechanistic pathways. Meta-analyses of literature data using tools like RevMan reduce bias .

Q. What methodologies validate the compound’s role in multitarget drug discovery (e.g., PKC inhibition)?

In vitro kinase assays (e.g., PKCα/β/γ isoforms) with fluorescence-based ADP-Glo™ kits quantify inhibition. Co-crystallization with PKC (PDB ID: 1XJD) provides structural insights. In vivo models (diabetic rodents) assess therapeutic efficacy, with histopathology confirming reduced complications (e.g., retinopathy). Cross-reactivity with related kinases (PKA, MAPK) is tested via selectivity panels .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N2/Ar) to prevent indole oxidation .

- Crystallization : Use anti-solvent diffusion (ether into DCM) for improved crystal quality .

- Data Validation : Apply Hamilton R-factors and Hirshfeld surface analysis to XRD data to detect disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.